Cas no 57930-95-7 (Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-)

Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 化学的及び物理的性質
名前と識別子
-
- Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-
- 20-hydroxy Prostaglandin E2
- 20-hydroxy Prostaglandin E2 Lipid Maps MS Standard
- 20-hydroxy-PGE2
- 20-hydroxy-prostaglandin E2
- 9-OXO-11ALPHA,15S,20-TRIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID
- 20-OH-PGE2
- (5Z,11(alpha),13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oate
- 20-hydroxy PGE2
- 2DUQ67RPB3
- SCHEMBL138467
- Prosta-5,13-dien-1-oic acid, 11,15,20-trihydroxy-9-oxo-, (5Z,11alpha,13E,15S)-
- 20-hydroxy Prostaglandin E2 Lipid Maps(R) MS Standard
- 20-Hydroxyprostaglandin E2
- AKOS040756067
- SR-01000946847
- (5Z,13E,15S)-11alpha,15,20-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid
- DTXSID901316974
- 9-oxo-11R,15S,20-trihydroxy-5Z,13E-prostadienoic acid
- CHEBI:137370
- SR-01000946847-1
- 57930-95-7
- (Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
- LMFA03010014
- (Z)-7-((1R,2R,3R)-2-((S,E)-3,8-dihydroxyoct-1-en-1-yl)-3-hydroxy-5-oxocyclopentyl)hept-5-enoic acid
- Q58341502
- (5Z,11alpha,13E,15S)-11,15,20-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid
- PD018262
- (5Z,11(alpha),13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oic acid
- Prosta-5,13-dien-1-oic acid, 11,15,20-trihydroxy-9-oxo-, (5Z,11.alpha.,13E,15S)-
- 20-hydroxy Prostaglandin E2 (20-hydroxy PGE2)
-
- MDL: MFCD00216058
- インチ: InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1
- InChIKey: AZIGEYVZEVXWAD-NZGURKHLSA-N
- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](CCCCCO)O)[C@@H](CC1=O)O)/CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 368.22000
- どういたいしつりょう: 368.22
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 13
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 115A^2
じっけんとくせい
- 密度みつど: 1.21
- ふってん: 610.3°Cat760mmHg
- フラッシュポイント: 336.9°C
- 屈折率: 1.576
- PSA: 115.06000
- LogP: 2.22350
Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-500ug |
20-hydroxy Prostaglandin E2 |
57930-95-7 | 98% | 500ug |
¥5443.00 | 2022-04-26 | |
Cooke Chemical | M8068747-100μg |
20-hydroxyProstaglandinE2(20-hydroxyPGE2) |
57930-95-7 | 98% | 100μg |
RMB 1794.40 | 2025-02-20 | |
1PlusChem | 1P00EC1F-1mg |
20-HYDROXY PROSTAGLANDIN E2 |
57930-95-7 | ≥95% | 1mg |
$1009.00 | 2025-02-27 | |
A2B Chem LLC | AG67987-1mg |
20-HYDROXY PROSTAGLANDIN E2 |
57930-95-7 | ≥95% | 1mg |
$765.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-50ug |
20-hydroxy Prostaglandin E2 |
57930-95-7 | 98% | 50ug |
¥756.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205103-50µg |
20-hydroxy Prostaglandin E2, |
57930-95-7 | 50µg |
¥436.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-1mg |
20-hydroxy Prostaglandin E2 |
57930-95-7 | 98% | 1mg |
¥9172.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-100ug |
20-hydroxy Prostaglandin E2 |
57930-95-7 | 98% | 100ug |
¥1340.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205103-50 µg |
20-hydroxy Prostaglandin E2, |
57930-95-7 | 50µg |
¥436.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912584-100μg |
20-hydroxy Prostaglandin E2 (20-hydroxy PGE2) |
57930-95-7 | 98% | 100μg |
¥2,243.00 | 2022-09-01 |
Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-に関する追加情報
Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-: A Comprehensive Overview in Modern Pharmaceutical Research
Chemical compounds play a pivotal role in the advancement of pharmaceutical research, particularly in the development of novel therapeutic agents. One such compound, identified by the CAS number 57930-95-7, is Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-. This compound has garnered significant attention due to its unique structural properties and potential biological activities. In this detailed exploration, we delve into the compound's chemical characteristics, its significance in contemporary research, and its implications for future drug development.
The molecular structure of Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- is characterized by a complex arrangement of hydroxyl and carboxylic acid groups. These functional groups contribute to its reactivity and interaction with biological targets. The presence of multiple hydroxyl groups at positions 11, 15, and 20 enhances its solubility and binding affinity to various enzymes and receptors. This structural complexity makes it a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the potential of this compound in modulating inflammatory pathways. In particular, its ability to interact with cyclooxygenase enzymes has been a focal point of research. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting or modulating the activity of these enzymes, Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- may offer a novel approach to treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Moreover, the compound's unique stereochemistry has been a subject of interest. The specific arrangement of double bonds and chiral centers at positions 5Z and 13E influences its biological activity significantly. Research has shown that such stereochemical features can dictate the efficacy and selectivity of a compound when interacting with biological targets. This underscores the importance of precise structural design in drug development.
In vitro studies have demonstrated promising results regarding the anti-inflammatory properties of Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-. These studies have focused on its ability to reduce cytokine production and inhibit nuclear factor kappa B (NF-κB) activation—a key pathway in inflammation. The compound's mechanism of action appears to involve both direct interaction with inflammatory mediators and modulation of downstream signaling pathways.
Additionally,the compound has shown potential in preclinical models as an antioxidant agent. Oxidative stress is a common denominator in various pathological conditions,including neurodegenerative diseases and cardiovascular disorders. By scavenging reactive oxygen species,Prosta-5,13-dien-l-oicacid,ll,l5,20-trihydroxy-l0-oxo-) can help mitigate oxidative damage and protect cells from injury.
The synthesis of this compound presents both challenges and opportunities for chemists。The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity。Advanced synthetic techniques such as catalytic hydrogenation、ozonolysis、and enzymatic resolution have been employed to achieve the desired stereochemical configuration。These methods highlight the intersection of organic chemistry expertise with modern biocatalytic approaches。
The pharmacokinetic profile of Prosta-l3-dien-l-oicacid,ll,l5,20-trihydroxy-l0-oxo-) is another critical aspect being evaluated。Studies have begun to explore its absorption、distribution、metabolism、and excretion (ADME) properties。Understanding these parameters is essential for determining optimal dosing regimens and predicting clinical efficacy。In vitro models using human liver microsomes have provided insights into its metabolic pathways。
The potential therapeutic applications extend beyond anti-inflammatory effects。Emerging research suggests that this compound may also exhibit antitumor properties by inhibiting proliferation and inducing apoptosis in certain cancer cell lines。These findings open up new avenues for investigating its role in oncology research。
The regulatory landscape for novel compounds like Prosta-l3-dien-l-oicacid,ll,l5,20-trihydroxy-l0-oxo-) is complex but evolving。Regulatory agencies require extensive data on safety、efficacy、and quality before approving new drugs for clinical use。However,the growing interest in natural product-inspired molecules may streamline some aspects of this process。
In conclusion,Prosta-l3-dien-l-oicacid,ll,l5,20-trihydroxy-l0-oxo-) represents a fascinating subject of study in pharmaceutical chemistry。Its unique structure、potential biological activities、and promising preclinical results make it a valuable asset for further research。As scientists continue to unravel its mechanisms of action,this compound holds promise for contributing to innovative therapeutic strategies in various medical fields。
57930-95-7 (Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-) 関連製品
- 21003-46-3(8-Isoprostaglandin E1)
- 363-24-6(Prostaglandin E2)
- 27415-25-4(8-Isoprostaglandin E2)
- 112137-89-0(misoprostol acid)
- 745-65-3(Prostaglandin E1)
- 24570-01-2(11-Epiprostaglandin E1)
- 38873-82-4(15(R)\u200b-\u200bProstaglandin E2)
- 36150-00-2(5-trans-Prostaglandin E2)
- 119008-22-9(5,6-DIHYDRO PGE3)
- 17968-82-0(Prostaglandin D1)




